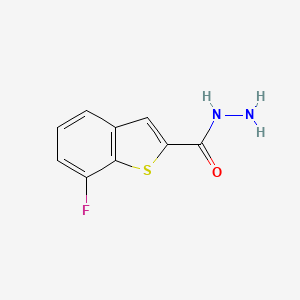

7-Fluoro-1-benzothiophene-2-carbohydrazide

Description

Properties

IUPAC Name |

7-fluoro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2OS/c10-6-3-1-2-5-4-7(9(13)12-11)14-8(5)6/h1-4H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCMZYVEAQNGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)SC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Benzothiophene Core

The foundational step in synthesizing 7-fluoro-1-benzothiophene-2-carbohydrazide is constructing the benzothiophene nucleus. Multiple routes are documented:

Cyclization of 2-Mercaptobenzoic Acid Derivatives:

This classical approach involves cyclization reactions where 2-mercaptobenzoic acid derivatives undergo intramolecular cyclization under dehydrating conditions to form the benzothiophene core. Catalysts such as polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃) are often employed to facilitate cyclization.Alternative Synthetic Strategy:

An efficient method involves the condensation of appropriate ortho-aminothiophenols with carboxylic acids or their derivatives, followed by oxidative cyclization to yield benzothiophene intermediates.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group enhances the compound’s stability and biological activity. Its incorporation is achieved via:

Electrophilic Trifluoromethylation:

Reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonyl chloride (CF₃SO₂Cl) are used under photoredox catalysis or radical conditions. For instance, trifluoromethylation of the benzothiophene core can be performed in the presence of copper or iron catalysts with suitable solvents like acetonitrile or DMF.Reaction Conditions:

Typical conditions involve irradiation with visible light or UV, at temperatures ranging from room temperature to 60°C, with reaction times spanning several hours to optimize yield.

Functionalization to Carbohydrazide

The final step involves converting the trifluoromethylated benzothiophene into the carbohydrazide derivative:

Hydrazine-mediated Conversion:

The trifluoromethylated benzothiophene, often in ester or acid form, reacts with hydrazine hydrate (N₂H₄·H₂O). Refluxing in ethanol or acetic acid at temperatures between 60°C and 80°C facilitates nucleophilic attack on carbonyl groups, leading to hydrazide formation.Reaction Optimization:

Excess hydrazine and extended reflux times (up to 6–12 hours) improve conversion efficiency. Monitoring via TLC ensures completion, followed by purification through recrystallization or column chromatography.

Data Tables Summarizing Preparation Methods

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Benzothiophene core synthesis | 2-Mercaptobenzoic acid derivatives | Cyclization with PPA or POCl₃ | Variable (70–85%) | Intramolecular cyclization |

| Trifluoromethylation | CF₃I or CF₃SO₂Cl | Photoredox catalysis, room to 60°C | 60–75% | Radical conditions, solvent-dependent |

| Carbohydrazide formation | Hydrazine hydrate | Reflux in ethanol or acetic acid | 78–85% | Monitored by TLC |

Research Findings and Reaction Conditions

Synthesis via Multi-step Pathways:

Research indicates that multi-step synthetic routes, involving initial benzothiophene core formation, followed by selective trifluoromethylation and hydrazide derivatization, are most effective.Reaction Conditions Optimization:

Reaction parameters such as temperature, reagent excess, and solvent choice critically influence yield and purity. For example, trifluoromethylation benefits from photoredox conditions to maximize CF₃ incorporation, while hydrazide formation requires controlled reflux to prevent side reactions.Purification Techniques:

Recrystallization from ethanol, ethyl acetate, or methanol is standard, with column chromatography employed for higher purity requirements. Characterization includes IR (for NH and C=O stretches), NMR (for hydrazide NH and aromatic protons), and MS (for molecular weight confirmation).

Summary of Key Research Sources

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazide derivatives.

Substitution: The fluorine atom in the benzothiophene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiophene oxides, while reduction can produce various hydrazide derivatives .

Scientific Research Applications

Synthetic Routes

The synthesis of 7-Fluoro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 7-fluoro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. The process is followed by cooling, filtration, and recrystallization to isolate the product .

Medicinal Chemistry

This compound has been investigated for its potential biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits significant antibacterial properties against various strains, making it a candidate for developing new antibiotics.

- Anticancer Properties: Research indicates that derivatives of benzothiophene compounds can inhibit cancer cell proliferation. Studies are ongoing to evaluate the efficacy of this specific compound in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions: The fluorine atom in the structure can be substituted with other functional groups, enhancing the versatility of the compound for synthesizing more complex molecules.

- Formation of Advanced Materials: The stability and reactivity of this compound make it suitable for developing advanced materials such as polymers and coatings .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In a recent investigation into novel anticancer agents, researchers synthesized derivatives of this compound and tested their effects on human cancer cell lines. The findings revealed that certain derivatives could inhibit tumor growth by inducing apoptosis, highlighting the compound's promise in cancer therapy.

Mechanism of Action

The mechanism of action of 7-Fluoro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Other Benzothiophene Carbohydrazides

3-Chloro-1-benzothiophene-2-carbohydrazide (CBTC)

- Structure : Chlorine substituent at the 3-position instead of fluorine.

- Applications : CBTC acts as a cathodic corrosion inhibitor for aluminum composites in hydrochloric acid, with inhibition efficiency increasing with concentration (up to a critical value) and decreasing temperature. Adsorption follows Temkins' and Langmuir isotherms, indicating physisorption .

Structural Data Table

Comparison with Benzothiophene Derivatives (Different Functional Groups)

7-Fluoro-1-benzothiophene-2-carbonyl Chloride

- Structure : Replaces -CONHNH₂ with -COCl.

- Properties : Highly reactive intermediate (MW = 214.65 g/mol), used in synthesizing amides or esters. Its reactivity makes it unsuitable for direct applications but critical in derivatization .

7-Fluoro-1-benzothiophene-2-carboxamide

- Structure : Replaces -CONHNH₂ with -CONH₂.

- Properties : Lower reactivity than carbohydrazide (MW = 195.22 g/mol). The amide group enhances stability but reduces nucleophilicity, limiting use in dynamic binding processes .

7-Fluorobenzo[b]thiophene-2-carboxylic Acid

Halogen-Substituted Analogs

7-Chloro-1-benzothiophene-2-carbaldehyde

- Structure : Chlorine at 7-position, -CHO group at 2-position.

- Properties : Aldehyde group enables condensation reactions. Chlorine’s bulkiness may hinder adsorption compared to fluorine in surface-sensitive applications .

(7-Fluoro-1-benzothiophen-2-yl)boronic Acid

Compounds with Alternative Cores

(E)-3-Chloro-N'-(2-fluorobenzylidene)thiophene-2-carbohydrazide

- Structure : Thiophene core with fluorobenzylidene moiety.

7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde

- Structure : Benzoimidazole core with -CHO group.

- Properties : Imidazole’s basicity contrasts with benzothiophene’s neutrality, affecting solubility and metal coordination .

Biological Activity

7-Fluoro-1-benzothiophene-2-carbohydrazide is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure, featuring a fluorine atom and a benzothiophene moiety, contributes to its interaction with various biological targets.

- Molecular Formula : C9H7FN2OS

- Molecular Weight : 210.23 g/mol

- Melting Point : 231-233 °C

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and interact with protein-ligand complexes. The compound's mechanism includes:

- Enzyme Inhibition : It binds to the active sites of enzymes, preventing substrate access and altering metabolic pathways.

- Antimicrobial Activity : Research indicates that it exhibits significant activity against various bacterial strains, including drug-resistant Staphylococcus aureus.

Antimicrobial Properties

Studies have shown that this compound has notable antimicrobial effects. It has been evaluated for its efficacy against:

- Gram-positive bacteria : Effective against strains of Staphylococcus aureus.

- Gram-negative bacteria : Activity against certain E. coli strains has also been noted.

Anticancer Potential

The compound is under investigation for its anticancer properties, particularly in relation to:

- Cell Proliferation Inhibition : In vitro studies suggest that it can inhibit the growth of cancer cell lines.

- Apoptosis Induction : Evidence indicates that it may induce programmed cell death in specific cancer models .

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of this compound demonstrated significant inhibition against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Study 2: Anticancer Activity

In another study examining its anticancer effects, the compound was tested on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

Comparison with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-Fluoro-1-benzothiophene-2-carboxylic acid | Carboxylic acid group | Moderate antimicrobial activity |

| 7-Fluoro-1-benzothiophene-2-thiol | Thiol group | Enhanced antioxidant properties |

| Methyl 7-fluoro-1-benzothiophene-2-carboxylate | Ester group | Anticancer activity |

Q & A

Basic Question: What are the standard synthetic routes for preparing 7-Fluoro-1-benzothiophene-2-carbohydrazide?

Methodological Answer:

The synthesis typically begins with the functionalization of benzothiophene derivatives. A common approach involves:

Core Formation : Constructing the benzothiophene ring via cyclization reactions, such as using methylthiobenzene as a precursor (see Scheme 1 in for analogous methods).

Fluorination : Introducing the fluorine substituent at the 7-position via electrophilic substitution or directed ortho-metalation strategies.

Hydrazide Formation : Reacting the carboxylic acid derivative (e.g., 1-benzothiophene-2-carboxylic acid) with hydrazine under reflux in anhydrous ethanol .

Key Considerations : Monitor reaction progress using TLC and purify intermediates via column chromatography to avoid side products like over-alkylated derivatives.

Advanced Question: How can researchers optimize reaction conditions for introducing the fluorine substituent in high regioselectivity?

Methodological Answer:

Regioselective fluorination requires careful control of directing groups and catalysts:

- Directing Groups : Use electron-withdrawing substituents (e.g., carbonyl groups) to direct fluorinating agents (e.g., Selectfluor®) to the desired position.

- Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) can enhance selectivity in cross-coupling reactions for late-stage fluorination (analogous to methods in for benzothiophene functionalization).

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve reagent solubility and reaction efficiency. Validate regiochemistry via NMR and X-ray crystallography .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- and NMR : Confirm the benzothiophene scaffold and hydrazide moiety. The fluorine atom induces distinct splitting patterns in adjacent protons.

- NMR : Directly identifies the fluorine environment (e.g., chemical shifts between -100 to -150 ppm for aromatic fluorines).

- IR Spectroscopy : Detect N-H stretches (~3200–3300 cm) and carbonyl vibrations (~1650 cm) of the carbohydrazide group.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragment patterns .

Advanced Question: How should researchers resolve contradictions in spectral data during structure elucidation?

Methodological Answer:

Contradictions (e.g., unexpected coupling constants or missing signals) require:

Comparative Analysis : Cross-reference with analogous compounds (e.g., methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate in ) to identify typical spectral trends.

Computational Validation : Use DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and compare with experimental data.

Alternative Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or confirm connectivity.

Crystallography : If feasible, obtain single-crystal X-ray data for unambiguous confirmation .

Basic Question: What are the primary applications of this compound in chemical research?

Methodological Answer:

This compound serves as:

- Synthetic Intermediate : For constructing heterocyclic scaffolds (e.g., thiadiazoles or triazoles) via cyclocondensation with diketones or α-haloketones.

- Ligand Design : The hydrazide group can coordinate to transition metals for catalytic applications.

- Bioactive Precursor : Used in structure-activity relationship (SAR) studies for antimicrobial or anticancer agents, leveraging the fluorine’s electronegativity to modulate pharmacokinetics .

Advanced Question: How can researchers design SAR studies to evaluate the biological activity of fluorinated benzothiophene derivatives?

Methodological Answer:

Structural Modifications : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) at the 1-, 2-, or 7-positions to assess impact on activity.

In Vitro Assays : Test against target enzymes (e.g., kinases) or microbial strains. Use fluorometric assays to track inhibition (e.g., ATPase activity).

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets like DNA gyrase or tubulin.

Metabolic Stability : Evaluate fluorination’s effect on half-life using hepatic microsome assays .

Advanced Question: What strategies mitigate side reactions during hydrazide formation from 1-benzothiophene-2-carboxylic acid derivatives?

Methodological Answer:

- Controlled Stoichiometry : Use excess hydrazine (1.5–2.0 equivalents) to drive the reaction but avoid oligomerization.

- Temperature Control : Maintain reflux conditions (70–80°C) to balance reactivity and selectivity.

- Acid Scavengers : Add molecular sieves or triethylamine to neutralize HCl byproducts, preventing acid-catalyzed decomposition.

- Workup Optimization : Quench reactions in ice-cold water to precipitate pure hydrazide and minimize hydrolysis .

Basic Question: What databases or literature sources are recommended for validating synthetic procedures of fluorinated benzothiophenes?

Methodological Answer:

- PubChem : For physicochemical data and computed spectral properties ().

- Reaxys/Scifinder : To locate peer-reviewed protocols for analogous reactions (e.g., fluorination of benzothiophenes).

- ACS Journals/Elsevier : Key papers on benzothiophene chemistry (e.g., Journal of Medicinal Chemistry, European Journal of Organic Chemistry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.